Differentiation via Ether Linkage: Structural and Functional Impact of 2-(Oxolan-3-yloxy)pyrimidine
The target compound, 2-(oxolan-3-yloxy)pyrimidine, contains a critical ether linkage between the pyrimidine core and oxolane ring. This is in contrast to the analog 2-(oxolan-3-yl)pyrimidine, where the oxolane is directly bonded to the pyrimidine without an intervening oxygen [1]. This ether bond introduces an additional hydrogen bond acceptor and increases molecular flexibility, which directly impacts target binding kinetics and selectivity [2]. The resulting difference in rotational degrees of freedom and electron distribution translates to altered pharmacological profiles. For instance, oxolane-ether-containing compounds have been shown to optimize in vitro PK profiles compared to their non-ether counterparts, as observed in diastereomeric oxolan-3-yl derivatives which demonstrated favorable in vitro PK properties but also revealed a propensity for P-gp/BCRP-mediated efflux and species-specific in vivo PK disconnects, a phenomenon directly linked to the structural features introduced by the oxolane ether [3].
| Evidence Dimension | Structural differentiation and impact on pharmacokinetics |
|---|---|
| Target Compound Data | Contains an ether bond (C-O-C) linking pyrimidine and oxolane; flexible linker with additional H-bond acceptor |
| Comparator Or Baseline | 2-(Oxolan-3-yl)pyrimidine (CAS not specified); direct C-C bond between pyrimidine and oxolane |
| Quantified Difference | Target compound has a distinct ether-linked oxolane-3-yloxy group, while the comparator has a directly linked oxolan-3-yl group. |
| Conditions | Structural comparison based on chemical structures; PK inference from J. Med. Chem. 2021 study on oxolan-3-yl derivatives [3] |
Why This Matters
Procurement of the specific 2-(oxolan-3-yloxy)pyrimidine is essential to preserve the intended ether-linked pharmacophore, as replacing it with a direct-linked analog would fundamentally alter hydrogen bonding capacity and molecular flexibility, leading to divergent target binding and ADME outcomes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for 2-(Oxolan-3-yl)pyrimidine. View Source
- [2] Kuujia. 4-(Oxolan-3-yloxy)pyrimidin-5-amine (CAS 1539981-35-5) Technical Datasheet. View Source
- [3] Williamson DS, Smith GP, Mikkelsen GK, et al. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. J Med Chem. 2021;64(14):10312-10332. doi:10.1021/acs.jmedchem.1c00720 View Source
